molecular formula C5H7NOS B1222474 2-Acetyl-2-thiazolin CAS No. 29926-41-8

2-Acetyl-2-thiazolin

Katalognummer: B1222474
CAS-Nummer: 29926-41-8
Molekulargewicht: 129.18 g/mol
InChI-Schlüssel: FZOZFDAMVVEZSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Acetyl-2-thiazoline is one of the key sulfur-containing flavor compounds of cooked rice, jasmice rice, cooked and roasted beef.
2-Acetyl-2-thiazoline, also known as 2-thiazoline, 2-acetyl or fema 3817, belongs to the class of organic compounds known as thiazolines. These are heterocyclic compounds containing a five-member unsaturated aliphatic ring with one nitrogen atom, one sulfur atom, three carbon atoms. 2-Acetyl-2-thiazoline exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). 2-Acetyl-2-thiazoline has been primarily detected in feces. Within the cell, 2-acetyl-2-thiazoline is primarily located in the cytoplasm. 2-Acetyl-2-thiazoline exists in all eukaryotes, ranging from yeast to humans. 2-Acetyl-2-thiazoline is a bread, chip, and corn tasting compound that can be found in alcoholic beverages. This makes 2-acetyl-2-thiazoline a potential biomarker for the consumption of this food product.
2-Acetyl-4,5-dihydrothiazole is a member of thiazoles.

Wissenschaftliche Forschungsanwendungen

Geschmacks- und Aromaverstärkung

2-Acetyl-2-thiazolin trägt maßgeblich zum Geschmack und Aroma von thermisch verarbeiteten Lebensmitteln wie geröstetem Fleisch und Brot bei. Sein charakteristisches geröstetes und popcornartiges Aroma macht es zu einer wichtigen flüchtigen Verbindung in diesen kulinarischen Köstlichkeiten .

Synthetische Chemie und Katalyse

Bausteine in der organischen Synthese: This compound dient als wertvoller Baustein in der organischen Synthese. Seine Reaktivität ermöglicht die Konstruktion komplexerer Moleküle.

Katalytische Anwendungen: Verschiedene katalytische Reaktionen beinhalten 2-Thiazolin-Liganden. In Kombination mit Metallen wie Pd, Ir und Cu zeigen diese Liganden bemerkenswerte katalytische Leistungen .

Zusammenfassend lässt sich sagen, dass this compound in verschiedenen wissenschaftlichen Bereichen vielversprechend ist, von der Geschmacksverstärkung bis hin zur Medikamentenentwicklung und Katalyse. Seine vielseitige Natur inspiriert Forscher weltweit. 🌟

Für detailliertere Informationen können Sie den Übersichtsartikel von Kumar et al. einsehen, der Einblicke in die jüngsten Fortschritte in der Synthese und Anwendung von Thiazolin-Derivaten bietet .

Safety and Hazards

There is no safety concern at current levels of intake when used as a flavoring agent .

Biochemische Analyse

Biochemical Properties

2-Acetyl-2-thiazoline plays a crucial role in biochemical reactions, particularly in the Maillard reaction, which is responsible for the browning and flavor development in cooked foods. This compound interacts with various enzymes and proteins during the Maillard reaction. For instance, it reacts with amino acids and reducing sugars to form complex flavor compounds . The interaction of 2-Acetyl-2-thiazoline with these biomolecules is primarily through nucleophilic addition and condensation reactions, leading to the formation of heterocyclic compounds that contribute to the flavor profile of cooked foods .

Cellular Effects

2-Acetyl-2-thiazoline has been shown to influence various cellular processes. In particular, it affects cell signaling pathways and gene expression related to flavor perception and metabolic processes. Studies have indicated that 2-Acetyl-2-thiazoline can modulate the expression of genes involved in the synthesis of flavor compounds and enzymes that participate in the Maillard reaction . Additionally, it has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of 2-Acetyl-2-thiazoline involves its interaction with specific biomolecules, leading to the formation of flavor compounds. At the molecular level, 2-Acetyl-2-thiazoline binds to amino acids and proteins through nucleophilic addition reactions, forming stable adducts that contribute to the characteristic flavor of cooked foods . This compound also acts as an intermediate in the Maillard reaction, facilitating the formation of other heterocyclic compounds that enhance the flavor profile . Furthermore, 2-Acetyl-2-thiazoline has been shown to inhibit certain enzymes involved in the degradation of flavor compounds, thereby prolonging the stability and intensity of the flavor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Acetyl-2-thiazoline have been studied over time to understand its stability and degradation. It has been observed that 2-Acetyl-2-thiazoline is relatively stable under controlled conditions, with minimal degradation over extended periods . Its stability can be influenced by factors such as temperature, pH, and the presence of other reactive compounds. Long-term studies have shown that 2-Acetyl-2-thiazoline can maintain its flavor-enhancing properties for several months when stored under optimal conditions . Additionally, in vitro and in vivo studies have indicated that prolonged exposure to 2-Acetyl-2-thiazoline does not result in significant adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-Acetyl-2-thiazoline at different dosages have been studied in animal models to understand its safety and efficacy. At low to moderate doses, 2-Acetyl-2-thiazoline has been found to enhance the flavor perception without causing any toxic effects . At high doses, it can lead to adverse effects such as gastrointestinal disturbances and alterations in metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which 2-Acetyl-2-thiazoline exerts its beneficial effects without causing toxicity .

Metabolic Pathways

2-Acetyl-2-thiazoline is involved in several metabolic pathways, particularly those related to flavor compound synthesis. It interacts with enzymes such as α-ketoacid decarboxylase and α-ketoacid dehydrogenase, which play a role in the biosynthesis of branched-chain aldehydes and other flavor compounds . These interactions influence the metabolic flux and the levels of metabolites involved in flavor formation. Additionally, 2-Acetyl-2-thiazoline can be metabolized by specific enzymes, leading to the formation of secondary metabolites that contribute to its overall flavor profile .

Transport and Distribution

The transport and distribution of 2-Acetyl-2-thiazoline within cells and tissues are facilitated by specific transporters and binding proteins. These transporters help in the efficient uptake and distribution of 2-Acetyl-2-thiazoline to various cellular compartments where it exerts its flavor-enhancing effects . The compound’s localization and accumulation within specific tissues are influenced by factors such as the presence of binding proteins and the overall metabolic state of the cell .

Subcellular Localization

2-Acetyl-2-thiazoline is localized within specific subcellular compartments, where it interacts with target biomolecules to exert its effects. It has been found to accumulate in the endoplasmic reticulum and Golgi apparatus, where it participates in the synthesis and modification of flavor compounds . The subcellular localization of 2-Acetyl-2-thiazoline is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns are crucial for its activity and function in flavor enhancement.

Eigenschaften

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOZFDAMVVEZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184037
Record name 2-Acetyl-2-thiazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Brown solid; Green, onion, herbal, grassy aroma
Record name 2-Acetyl-4,5-dihydrothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Acetyl-2-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1737/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

222.00 to 223.00 °C. @ 760.00 mm Hg
Record name 2-Acetyl-4,5-dihydrothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and heptane, Soluble (in ethanol)
Record name 2-Acetyl-2-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1737/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

29926-41-8
Record name 2-Acetyl-2-thiazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29926-41-8
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Record name 2-Acetyl-2-thiazoline
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Record name 2-Acetyl-2-thiazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone
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Record name 2-ACETYL-2-THIAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI3K1Q5Y1T
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Record name 2-Acetyl-4,5-dihydrothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

25 - 26 °C
Record name 2-Acetyl-4,5-dihydrothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What gives cooked foods like bread and meat their characteristic roasted aroma?

A1: The roasted aroma in various cooked foods, such as meat and bread, is attributed to the presence of 2-acetyl-2-thiazoline. This compound is a key contributor to the popcorn-like, nutty, and roasted notes in these foods. [, ]

Q2: How is 2-acetyl-2-thiazoline formed in food?

A2: 2-Acetyl-2-thiazoline is generated through Maillard reactions, complex chemical reactions between amino acids and reducing sugars, primarily occurring during thermal processing like baking or roasting. [, , , ]

Q3: Can 2-acetyl-2-thiazoline be produced through other means besides traditional cooking?

A3: Yes, research shows that 2-acetyl-2-thiazoline can also be generated through biotechnological approaches. Fermentation of cysteamine, ethyl-L-lactate, and D-glucose with baker's yeast leads to preparations rich in 2-acetyl-2-thiazoline, offering a potential alternative production method. []

Q4: What is the role of 2-(1-hydroxyethyl)-4,5-dihydrothiazole in the formation of 2-acetyl-2-thiazoline?

A4: 2-(1-Hydroxyethyl)-4,5-dihydrothiazole acts as a crucial precursor to 2-acetyl-2-thiazoline. It can be produced under mild conditions through the microbial reduction of 2-acetyl-2-thiazoline using baker’s yeast as a biocatalyst. When added to food matrices like pizza dough, this precursor transforms into 2-acetyl-2-thiazoline during baking, enhancing the roasted aroma. [, ]

Q5: How stable is 2-acetyl-2-thiazoline at different temperatures?

A5: While heat is essential for its formation, 2-acetyl-2-thiazoline can degrade in aqueous solutions at high temperatures. Interestingly, heating it in oil instead of water significantly enhances its stability, preserving its desirable aroma. []

Q6: How does the presence of ferulic acid in whole wheat flour affect bread crust aroma?

A6: Studies have shown that whole wheat flour, containing higher levels of ferulic acid, leads to bread with a less intense roasted crust aroma compared to refined wheat flour. This difference is linked to lower concentrations of key aroma compounds, including 2-acetyl-2-thiazoline, in whole wheat bread. []

Q7: How does 2-acetyl-2-thiazoline contribute to the aroma of lychee fruit?

A7: 2-Acetyl-2-thiazoline, along with other volatile sulfur compounds, plays a crucial role in the unique aroma profile of lychee fruit. Specifically, it contributes to the distinct cabbage and garlic notes found in certain lychee cultivars. [, ]

Q8: What is the significance of 2-acetyl-2-thiazoline in the aroma of roasted hazelnuts?

A8: 2-Acetyl-2-thiazoline is one of the numerous aroma-active compounds identified in roasted hazelnuts, contributing to their complex and desirable flavor profile. []

Q9: How does the concentration of 2-acetyl-2-thiazoline vary in different meat products?

A9: The concentration of 2-acetyl-2-thiazoline, along with other volatile compounds, can be influenced by factors like meat type and processing methods. For instance, dry-aged beef generally exhibits higher concentrations of 2-acetyl-2-thiazoline compared to wet-aged beef, contributing to the distinct flavor difference between these aging methods. []

Q10: Can 2-acetyl-2-thiazoline be used to enhance the flavor of dairy products?

A10: While 2-acetyl-2-thiazoline is not naturally abundant in dairy products, it was found to be present in nonfat dry milk, with its concentration varying based on heat treatment levels. This suggests its potential application as a flavor enhancer in specific dairy products. []

Q11: How does the presence of epicatechin affect the formation of 2-acetyl-2-thiazoline in ultrahigh-temperature-processed milk?

A11: Research indicates that adding epicatechin to milk before ultrahigh-temperature processing can effectively inhibit the formation of certain aroma compounds, including 2-acetyl-2-thiazoline. This suggests the potential of using natural compounds to control the development of specific flavor profiles in processed milk. []

Q12: What is the role of 2-acetyl-2-thiazoline in the aroma of green tea?

A12: In specific green tea varieties, such as pan-fired green teas like Kamairi-cha and Longing tea, 2-acetyl-2-thiazoline is a significant odor-active compound. Its presence contributes to the unique, popcorn-like aroma characteristic of these tea types. []

Q13: How does 2-acetyl-2-thiazoline contribute to the aroma profile of cooked squid?

A13: While furaneol is a dominant aroma compound in cooked squid, 2-acetyl-2-thiazoline, with its nutty aroma, is another important contributor to the overall flavor profile of this seafood. [, ]

Q14: Can starch be used to stabilize 2-acetyl-2-thiazoline?

A14: Research has explored the use of high-amylose corn starch for complexing and stabilizing 2-acetyl-2-thiazoline. Successful formation of inclusion complexes was achieved, with significant flavor retention observed, paving the way for innovative food flavoring applications. []

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